molecular formula C21H27ClN2O2 B12746204 Aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methyl ester, hydrochloride, (5alpha,12beta,19alpha)- CAS No. 30061-30-4

Aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methyl ester, hydrochloride, (5alpha,12beta,19alpha)-

Cat. No.: B12746204
CAS No.: 30061-30-4
M. Wt: 374.9 g/mol
InChI Key: BFVXDLZRORZNHX-OBEKMTESSA-N
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Description

Vincadifformine hydrochloride is an indole alkaloid derived from the leaves of the Vinca minor plant It is a monoterpenoid indole alkaloid that exhibits various biological activities, including vasodilatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vincadifformine hydrochloride typically involves the catalytic hydrogenation of tabersonine. The process begins with the conversion of tabersonine to vincadifformine through catalytic hydrogenation. This is followed by treatment with m-chloroperbenzoic acid and hydrochloric acid, which induces the formation of hydroxyl derivatives and N-oxide derivatives .

Industrial Production Methods

Industrial production of vincadifformine hydrochloride often involves the use of tabersonine as a starting material. The process includes catalytic hydrogenation and subsequent chemical treatments to obtain the desired compound. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Vincadifformine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.

    Reduction: Catalytic hydrogenation is employed to reduce tabersonine to vincadifformine.

    Substitution: Various nucleophiles can be used to introduce different functional groups into the vincadifformine structure.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives and N-oxide derivatives, which are crucial intermediates in the synthesis of vincadifformine hydrochloride .

Scientific Research Applications

Vincadifformine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of vincadifformine hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts as a vasodilator, increasing regional cerebral blood flow. This effect is achieved through the inhibition of beta-tubulin polymerization, which prevents microtubule formation in dividing cells .

Comparison with Similar Compounds

Vincadifformine hydrochloride is structurally similar to other Vinca alkaloids, such as vincamine, vinblastine, and vincristine. it is unique due to its specific vasodilatory properties and its potential applications in treating neurodegenerative diseases. Similar compounds include:

Vincadifformine hydrochloride stands out due to its specific applications in neurodegenerative disease research and its unique chemical structure.

Properties

CAS No.

30061-30-4

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

methyl (1S,12S,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate;hydrochloride

InChI

InChI=1S/C21H26N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3;1H/t19-,20-,21+;/m0./s1

InChI Key

BFVXDLZRORZNHX-OBEKMTESSA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC.Cl

Canonical SMILES

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC.Cl

Origin of Product

United States

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